molecular formula C16H16N2O B2483788 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime CAS No. 860612-15-3

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime

Cat. No.: B2483788
CAS No.: 860612-15-3
M. Wt: 252.317
InChI Key: LABPTVBJROJJKY-ATVHPVEESA-N
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Description

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime is a chemical compound of significant interest in medicinal and synthetic chemistry research. This molecule features an isoindoline scaffold, a structure known for its diverse biological activity. Researchers are particularly interested in this oxime derivative as a precursor for further chemical transformations, notably in studies involving the Beckmann Rearrangement, a reaction that converts oximes into amides and is a powerful tool for synthesizing nitrogen-containing compounds . The core structural motif of this compound, the 1,3-dihydro-2H-isoindole group, is shared with other derivatives that have demonstrated a wide range of biodynamic activities in scientific studies. Published research on related analogues indicates potential for antibacterial, antifungal, and antitubercular properties . Furthermore, structurally similar isoindole-1,3-dione derivatives are actively being investigated in neuropharmacology as potential candidates for Alzheimer's disease therapy, showing promising activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . This suggests that 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime could serve as a valuable intermediate or building block for researchers designing and synthesizing new compounds for biological evaluation in these and other therapeutic areas. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(NZ)-N-[1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12(17-19)13-7-4-8-16(9-13)18-10-14-5-2-3-6-15(14)11-18/h2-9,19H,10-11H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABPTVBJROJJKY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.

Scientific Research Applications

1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway . The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of isoindolyl and oxime-containing derivatives. Key structural analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Notable Properties/Applications
Target Compound Isoindolyl-phenyl ethanone oxime 387.44 861207-28-5 Supplier data available; purity >90%
1-Phenyl-2-pyrazol-1-yl-ethanone oxime Pyrazole-substituted ethanone oxime 201.23 - Model for oxime synthesis
(1,3-Dioxo-isoindol-2-yl)methyl nitrate (C1) Phthalimide core with nitrate ester 238.17 - Low genotoxicity; SCD candidate
1-(2-Naphthyl)-2-(3,5-dimethylpyrazol)oxime Naphthyl-pyrazole oxime 265.12 - Synthesized via hydroxylamine route
(E)-1-(5-Methyltriazol-4-yl)ethanone oxime Triazole-substituted oxime - - Confirmed via X-ray crystallography

Pharmacological and Toxicological Comparison

Genotoxicity and Mutagenicity: Phthalimide derivatives (e.g., C1–C6) exhibit lower genotoxicity than hydroxyurea (HU) in micronucleus tests (MNRET frequencies <6 vs. HU’s 7.8–33.7 at 12.5–100 mg/kg) . While the target compound lacks direct toxicity data, its isoindolyl core (without the 1,3-dione group) may reduce mutagenic risks compared to phthalimides . Substituents on the oxime group (e.g., 2-nitrobenzyl in the target’s derivative) could modulate toxicity. For example, meta-aromatic substitution with methyl spacers in phthalimides decreases mutagenicity .

Therapeutic Potential: Isoindolyl NO-donors (e.g., compound C3) show promise in SCD by stimulating fetal hemoglobin synthesis . The target compound’s oxime group may act as an NO donor, analogous to nitrate esters in C1–C6 .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels simpler oximes, utilizing hydroxylamine and ketone precursors . Derivatives with varied benzyl substituents (e.g., 2-chloro-6-fluorobenzyl) are commercially available, indicating modular synthetic routes .

Physicochemical Properties

  • Solubility : The presence of polar oxime and isoindolyl groups may enhance aqueous solubility compared to purely aromatic derivatives.
  • Stability : Oximes are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic/basic environments.

Biological Activity

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime is C16H16N2OC_{16}H_{16}N_{2}O, with a molecular weight of 256.31 g/mol. The compound features an isoindole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds derived from isoindole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime have been tested against various bacterial strains. A notable case study reported that certain isoindole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL against Mycobacterium tuberculosis, suggesting potent antitubercular activity .

CompoundMIC (μg/mL)Target Pathogen
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oximeTBDTBD
Isoindole derivative A0.4M. tuberculosis
Isoindole derivative B1.6M. tuberculosis

Anti-inflammatory Effects

Research has also indicated that isoindole derivatives can exhibit anti-inflammatory properties. For example, compounds structurally related to 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime have been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

The precise mechanisms by which 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cellular signaling pathways related to inflammation and microbial resistance.

Case Studies

Several studies have focused on the synthesis and biological evaluation of isoindole compounds:

  • Synthesis and Evaluation : A study synthesized various isoindole derivatives and evaluated their activity against M. tuberculosis. The results indicated that modifications in the isoindole structure significantly influenced their antimicrobial potency .
  • Pharmacological Profiling : Another study explored the pharmacological profiles of related compounds, assessing their potential as anti-inflammatory agents through various assays measuring cytokine release .

Q & A

Q. What are the optimized synthetic protocols for preparing 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime?

The synthesis involves a two-step process:

Parent compound synthesis : 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone is prepared via coupling reactions between isoindoline derivatives and substituted acetophenones.

Oximation : The parent ketone reacts with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol/methanol) at 60–80°C for 4–6 hours .
Key parameters :

  • Solvent : Polar protic solvents (ethanol, methanol) enhance reaction efficiency.
  • pH : Maintain pH 8–9 to favor oxime formation.
  • Yield optimization : Use equimolar ratios of ketone to hydroxylamine and monitor reaction progress via TLC.

Q. How is this compound characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The oxime proton (-NOH) appears as a singlet at δ 8.2–8.5 ppm. The isoindoline protons resonate as multiplets between δ 3.8–4.2 ppm (CH₂ groups) and δ 7.2–7.6 ppm (aromatic protons) .
  • ¹³C NMR : The C=N oxime carbon appears at δ 150–155 ppm, while the carbonyl carbon of the parent ketone (pre-oximation) is absent .

Q. Infrared (IR) Spectroscopy :

  • Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch, oxime) and 1630–1660 cm⁻¹ (C=N stretch) .

Q. Mass Spectrometry :

  • Molecular ion peak at m/z 252.3 (M⁺), consistent with the molecular formula C₁₆H₁₆N₂O .

Advanced Research Questions

Q. What strategies resolve contradictions in purity assessments during synthesis?

Discrepancies in purity often arise from residual solvents or unreacted hydroxylamine. Methodological approaches include:

  • HPLC Analysis : Use a C18 column with a water-acetonitrile gradient (detection at 254 nm) to quantify impurities .
  • Recrystallization : Purify the oxime using ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (e.g., C: 76.16%, H: 6.39%, N: 11.10%) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic additions?

Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The oxime group’s LUMO is localized on the C=N bond, making it susceptible to nucleophilic attack .
  • Molecular Docking : Screen for interactions with biological targets (e.g., enzymes) using the SMILES string CC(=NO)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 and software like AutoDock Vina .

Q. What methodologies explore the biological activity of this oxime derivative?

Enzyme Inhibition Assays :

  • Test inhibitory effects on kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Antimicrobial Screening :

  • Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Cytotoxicity Studies :

  • Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Note : Solubility limitations (not reported in ) may require DMSO as a co-solvent (<1% v/v) .

Q. How do structural analogs compare in terms of electronic properties and reactivity?

Comparative studies with analogs (e.g., 1-(3-methoxy-phenyl)-ethanone oxime) reveal:

  • Electron-Withdrawing Groups : The isoindoline moiety increases electron density on the phenyl ring, altering reaction kinetics in SNAr reactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, higher than non-aryl substituted oximes .

Q. What are the challenges in analyzing conflicting spectral data for this compound?

Contradictions may arise from:

  • Tautomerism : The oxime group (-C=N-OH) can exist as syn/anti isomers, causing split NMR peaks. Use deuterated DMSO to stabilize tautomers .
  • Impurity Peaks : Residual solvents (e.g., ethanol) may overlap with aromatic protons. Employ 2D NMR (COSY, HSQC) for resolution .

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